molecular formula C5H3N2NaO4 B7908523 sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate

sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate

Cat. No.: B7908523
M. Wt: 178.08 g/mol
InChI Key: ZTHMWDSJKLNDTE-UHFFFAOYSA-M
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Description

The compound identified as “sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate” is a chemical substance with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Chemical Synthesis: This involves the reaction of precursor chemicals under controlled conditions, such as temperature, pressure, and pH. The use of catalysts may also be employed to enhance the reaction rate and yield.

    Industrial Production: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This ensures a consistent supply of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is employed in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: this compound is explored for its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of various industrial products, such as polymers and coatings.

Mechanism of Action

The mechanism of action of sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and reactivity, which differentiate it from other similar compounds. Its unique properties make it valuable for specific applications in research and industry.

Properties

IUPAC Name

sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.Na/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHMWDSJKLNDTE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

FIG. 2 illustrates the synthesis of Sodium Methotrexate Orotate. Orotic acid (1.74 g) was treated with sodium hydroxide (0.45 g) in water (100 mL). The mixture was warmed, stirred for 1 h and stored in the refrigerator overnight. Etanol (30 mL) was added to the solution and the precipitate was collected by filtration to give sodium orotate as a colorless solid which was dried in vacuum over night and used for the next step (1.51 g).
[Compound]
Name
Sodium Methotrexate Orotate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate
Reactant of Route 2
sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate
Reactant of Route 4
sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate
Reactant of Route 5
sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate
Reactant of Route 6
sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate

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